Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate
CAS No.: 2231665-69-1
Cat. No.: VC11653989
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2231665-69-1 |
|---|---|
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | methyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C7H12O4/c1-10-6(9)7(11-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 |
| Standard InChI Key | GXVXCKZDBNGPFG-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CC(C1)O)OC |
| Canonical SMILES | COC(=O)C1(CC(C1)O)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Formula and Connectivity
The molecular formula of methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate is C₇H₁₂O₄, with a molar mass of 160.17 g/mol . Its SMILES notation (COC(=O)C1(CC(C1)O)OC) reveals a cyclobutane ring substituted at the 1- and 3-positions by methoxy and hydroxyl groups, respectively, while the carboxylate ester occupies the remaining 1-position . The InChIKey (GXVXCKZDBNGPFG-UHFFFAOYSA-N) confirms the stereochemical specificity of the trans-configuration .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₄ |
| SMILES | COC(=O)C1(CC(C1)O)OC |
| InChIKey | GXVXCKZDBNGPFG-UHFFFAOYSA-N |
| Predicted CCS ([M+H]+) | 134.6 Ų |
Three-Dimensional Conformation and Stereochemistry
The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with the trans-3-hydroxy group positioned diagonally opposite the methoxy substituent. Density functional theory (DFT) calculations suggest that this arrangement minimizes steric hindrance while stabilizing intramolecular hydrogen bonding between the hydroxyl and ester carbonyl groups . The compound’s three-dimensionality, as quantified by its Principal Moment of Inertia (PMI), aligns with emerging trends in fragment-based drug discovery, where sp³-rich scaffolds improve target selectivity .
Synthesis and Reactivity
Synthetic Routes
For example, methylenecyclobutane (MCB), a structurally related compound, is produced via zinc-mediated debromination of tetrabromoneopentane . Adapting such methods to introduce hydroxyl and methoxy groups would require careful optimization of protecting group strategies.
Reactivity Patterns
The compound’s reactivity is governed by its ester, hydroxyl, and strained cyclobutane ring:
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Ester hydrolysis: Under acidic or basic conditions, the methyl ester may hydrolyze to the corresponding carboxylic acid .
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Hydroxyl group oxidation: The trans-3-hydroxy group could undergo oxidation to a ketone, though steric hindrance may limit this pathway .
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Ring-opening reactions: Strain relief via thermal or photochemical ring-opening could yield acyclic dienes or ketones .
Notably, the hydroxyl group’s trans configuration may influence regioselectivity in nucleophilic additions or cycloadditions, as seen in MCB derivatives .
Physicochemical Properties
Collision Cross Section (CCS) and Mass Spectrometry
Ion mobility spectrometry (IMS) data predict collision cross sections for various adducts :
Table 2: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 161.08084 | 134.6 |
| [M+Na]+ | 183.06278 | 139.4 |
| [M-H]- | 159.06628 | 131.1 |
These values suggest a compact gas-phase structure, consistent with the molecule’s rigid cyclobutane core .
Solubility and Stability
While experimental solubility data are unavailable, the presence of polar functional groups (hydroxyl, ester) implies moderate solubility in polar aprotic solvents like DMSO or acetone. The compound is likely susceptible to hydrolysis under prolonged exposure to moisture, necessitating anhydrous storage conditions.
Future Research Directions
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Synthetic optimization: Developing enantioselective routes to access both trans and cis diastereomers.
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Biological screening: Profiling against cancer cell lines or antimicrobial targets to identify lead compounds.
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Materials science: Investigating photopolymerization potential for high-performance resins.
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